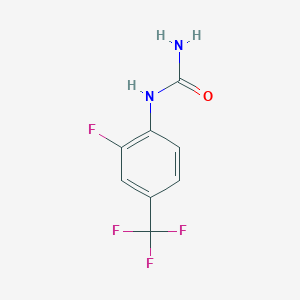
2-Fluoro-4-(trifluoromethyl)phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-4-(trifluoromethyl)phenylurea: is an organic compound with the molecular formula C8H6F4N2O It is characterized by the presence of both fluorine and trifluoromethyl groups attached to a phenyl ring, which is further connected to a urea moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(trifluoromethyl)phenylurea typically involves the reaction of 2-Fluoro-4-(trifluoromethyl)aniline with an isocyanate derivative. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. Common solvents used in this reaction include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
化学反应分析
Types of Reactions: 2-Fluoro-4-(trifluoromethyl)phenylurea undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of substituted phenylurea derivatives.
Oxidation Reactions: Formation of oxidized phenylurea derivatives.
Reduction Reactions: Formation of reduced phenylurea derivatives.
科学研究应用
Chemistry: 2-Fluoro-4-(trifluoromethyl)phenylurea is used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the development of new materials with enhanced properties such as increased thermal stability and resistance to degradation.
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmaceutical intermediate. The presence of fluorine atoms can enhance the bioavailability and metabolic stability of drug candidates, making it a promising scaffold for drug design.
Industry: In the agrochemical industry, this compound is explored for its potential use as a herbicide or pesticide. Its ability to interact with specific biological targets in pests makes it a candidate for developing new crop protection agents.
作用机制
The mechanism of action of 2-Fluoro-4-(trifluoromethyl)phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with target molecules, enhancing its binding affinity and specificity. This interaction can lead to the inhibition or activation of biological pathways, resulting in the desired therapeutic or pesticidal effects.
相似化合物的比较
2-Fluoro-4-(trifluoromethyl)aniline: A precursor in the synthesis of 2-Fluoro-4-(trifluoromethyl)phenylurea.
2-Fluoro-4-(trifluoromethyl)phenylboronic acid: Used in cross-coupling reactions to form various derivatives.
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated compound with applications in pharmaceuticals and agrochemicals.
Uniqueness: this compound is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C8H6F4N2O |
|---|---|
分子量 |
222.14 g/mol |
IUPAC 名称 |
[2-fluoro-4-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C8H6F4N2O/c9-5-3-4(8(10,11)12)1-2-6(5)14-7(13)15/h1-3H,(H3,13,14,15) |
InChI 键 |
MCNRKFGICFMITE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


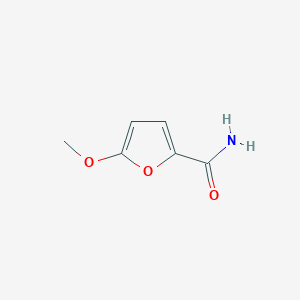


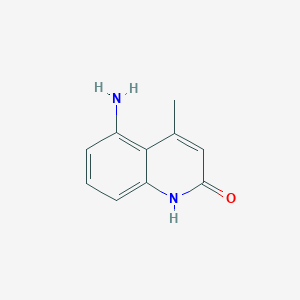
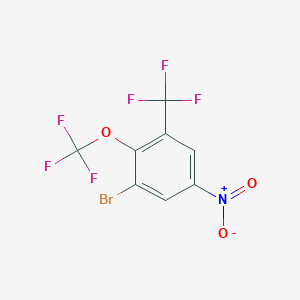


![Tetramethyl 3,3',3'',3'''-[3,8,13-tris(2-methoxy-2-oxoethyl)-18-methyl-2,7,12,17-porphyrintetrayl]tetrapropanoate](/img/structure/B12855900.png)
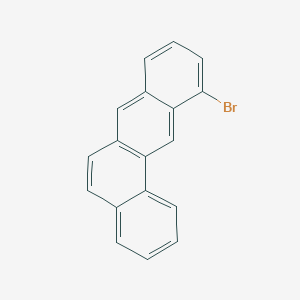
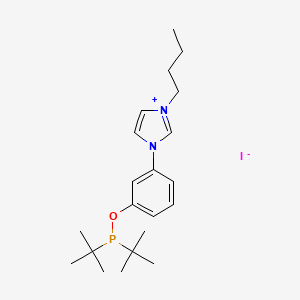
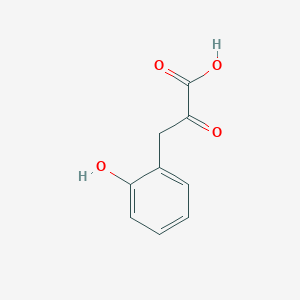

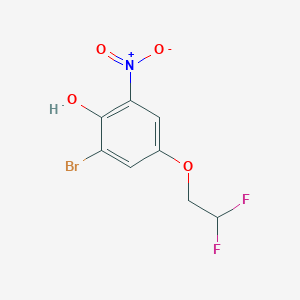
![Ethyl 5-(chlorocarbonyl)-3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B12855937.png)
